(3S)-N-Cyclopropylpyrrolidin-3-amine
Overview
Description
(3S)-N-Cyclopropylpyrrolidin-3-amine is a chiral amine compound featuring a cyclopropyl group attached to the nitrogen atom of a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of cyclopropylamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Functionalized pyrrolidine and cyclopropyl derivatives.
Scientific Research Applications
(3S)-N-Cyclopropylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-N-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropylpyrrolidine: Lacks the amine group, making it less versatile in chemical reactions.
N-Cyclopropylmethylamine: Similar structure but with a methyl group instead of a pyrrolidine ring.
Pyrrolidine: A simpler structure without the cyclopropyl group.
Uniqueness
(3S)-N-Cyclopropylpyrrolidin-3-amine is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
(3S)-N-Cyclopropylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropyl group attached to a pyrrolidine backbone. The stereochemistry at the 3-position is crucial for its biological activity. The molecular formula is C_7H_12N_2, and it has a molecular weight of approximately 124.18 g/mol.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its effects on:
- Dopaminergic System : Research indicates that this compound may act as a dopamine receptor modulator, which could have implications for treating disorders like schizophrenia and Parkinson's disease.
- Serotonergic System : Its influence on serotonin receptors suggests potential antidepressant or anxiolytic effects, making it a candidate for further investigation in mood disorder therapies.
1. Neuropharmacological Effects
Studies have shown that this compound exhibits significant neuropharmacological activities:
- Antidepressant Activity : In preclinical models, the compound has demonstrated efficacy in reducing depressive-like behaviors.
- Anxiolytic Properties : Behavioral tests in rodents suggest that it may reduce anxiety levels, similar to established anxiolytics.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
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Study on Antidepressant Effects :
- A study involving rodent models demonstrated that administration of this compound resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity.
-
Evaluation of Anxiolytic Effects :
- Behavioral assays showed that the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting it may act similarly to benzodiazepines without the associated sedation.
Data Tables
Properties
IUPAC Name |
(3S)-N-cyclopropylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAZAUDWLXIIE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693558 | |
Record name | (3S)-N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289584-81-1 | |
Record name | (3S)-N-Cyclopropylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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